N-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperidine and pyrimidine rings. Common reagents used in these reactions include thionyl chloride, piperidine, and various alkylating agents. The reaction conditions often involve refluxing in solvents such as ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
N-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to them and altering their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring
Uniqueness
N-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine is unique due to its specific combination of thiazole, piperidine, and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H28FN5S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C19H28FN5S/c1-5-16-18(20)19(22-12-21-16)24(4)10-15-6-8-25(9-7-15)11-17-13(2)23-14(3)26-17/h12,15H,5-11H2,1-4H3 |
InChI Key |
BCQCGDZEGGHDCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)CC3=C(N=C(S3)C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.